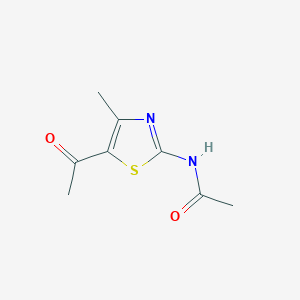

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide

Descripción general

Descripción

“N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The synthesis of thiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” include acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Anticancer Activity

- Thiazole derivatives have been synthesized and evaluated for their anticancer activity. For instance, certain synthesized compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019).

Anti-diabetic Potential

- Novel bi-heterocyclic compounds synthesized from thiazole derivatives were evaluated for their enzyme inhibition and cytotoxic behavior, exhibiting potent inhibitory potential against α-glucosidase enzyme, indicating their utility as valuable anti-diabetic agents (Abbasi et al., 2020).

Antimicrobial Activity

- A series of thiazole derivatives were synthesized and shown to possess antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Baviskar et al., 2013).

Enzyme Inhibition and Therapeutic Applications

- The enzyme inhibition study of certain thiazole-based compounds against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as α-glucosidase and urease, was performed to recognize their interactions and potential as therapeutic agents (Abbasi et al., 2018).

Antitumor and Antiproliferative Activities

- Some thiazole derivatives have been synthesized and evaluated for their antitumor activities in vitro, with specific compounds showing potent antiproliferative activity against cancer cell lines like HeLa (human cervical cancer) and A549 (human lung cancer) (Wu et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” is not mentioned in the search results, it’s worth noting that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Direcciones Futuras

Thiazoles have been the subject of extensive research due to their diverse biological activities . The future directions for “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its potential biological activities and the development of new compounds related to this scaffold .

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-7(5(2)11)13-8(9-4)10-6(3)12/h1-3H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWFSSMUPFSXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386080.png)

![3-(2-Chlorophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386081.png)

![3-(2-Chlorophenyl)-2-[(4-methoxyphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386082.png)

![3-(4-chlorophenyl)-4-[(2-methylphenyl)diazenyl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B386083.png)

![4-[(2-chlorophenyl)diazenyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B386092.png)

![2-[(3-Chlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386094.png)

![2-[(4-Methoxyphenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386096.png)

![2-[(4-Bromophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386099.png)

![N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B386100.png)

![N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-3-phenylacrylamide](/img/structure/B386101.png)

![2-[(3-Chloro-2-methylphenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386102.png)